molecular formula C8H15NOS B13169347 1-(Thiomorpholin-3-yl)butan-1-one

1-(Thiomorpholin-3-yl)butan-1-one

Cat. No.: B13169347
M. Wt: 173.28 g/mol
InChI Key: FTISAMYTORXJDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Thiomorpholin-3-yl)butan-1-one can be achieved through various methods. One common approach involves the reaction of thiomorpholine with butanone under controlled conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-(Thiomorpholin-3-yl)butan-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Thiomorpholin-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)butan-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Thiomorpholin-3-yl)butan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(Thiomorpholin-3-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the thiomorpholine ring and the butanone moiety contributes to its unique chemical properties, which may influence various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of nitrogen (N), oxygen (O), and sulfur (S), which are crucial for its reactivity and biological interactions. The thiomorpholine ring enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can interact with specific enzymes, potentially modulating their activity. This interaction may influence metabolic pathways critical for cellular function.
  • Receptor Binding : The thiomorpholine structure allows for binding to various receptors, which may lead to downstream signaling effects that alter cellular responses.
  • Chemical Transformations : The propanone moiety can undergo transformations to form active metabolites that contribute to the compound's biological effects .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). Studies have indicated that compounds with similar structures exhibit significant bactericidal effects, suggesting potential applications in treating tuberculosis.

Compound MIC (μg/ml) Activity
This compoundTBDAntimicrobial against Mtb
Delamanid0.012Effective against drug-resistant Mtb
Pretomanid0.031Active against both drug-susceptible and resistant strains

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Study on Antitubercular Activity

A recent study screened various thiomorpholine derivatives for antitubercular activity, identifying this compound as a potential lead compound. It demonstrated significant activity against Mtb with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thiomorpholine ring significantly impact biological activity. For instance, replacing sulfur with oxygen or altering the alkyl chain length can either enhance or diminish the compound's efficacy against target pathogens .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

1-thiomorpholin-3-ylbutan-1-one

InChI

InChI=1S/C8H15NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h7,9H,2-6H2,1H3

InChI Key

FTISAMYTORXJDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CSCCN1

Origin of Product

United States

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